Cas no 899751-91-8 (N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(2-methylphenoxy)acetamide is a specialized pyrazolo[3,4-d]pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a tert-butyl group and a 2-methylphenoxyacetamide moiety, which may enhance metabolic stability and target binding affinity. The compound's pyrazolopyrimidine core is known for its role as a kinase inhibitor scaffold, suggesting utility in probing enzyme interactions or modulating signaling pathways. Its well-defined heterocyclic framework offers opportunities for further derivatization, making it a valuable intermediate in drug discovery. The presence of both lipophilic and hydrogen-bonding functionalities may contribute to improved selectivity in biological systems.
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide structure
899751-91-8 structure
Product Name:N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide
CAS No:899751-91-8
MF:C18H21N5O3
MW:355.391043424606
CID:5488499
PubChem ID:18586628
Update Time:2025-05-30

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • 899751-91-8
    • AKOS024470238
    • F2823-0100
    • N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide
    • N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(2-methylphenoxy)acetamide
    • N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(2-methylphenoxy)acetamide
    • N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide
    • Inchi: 1S/C18H21N5O3/c1-12-7-5-6-8-14(12)26-10-15(24)21-22-11-19-16-13(17(22)25)9-20-23(16)18(2,3)4/h5-9,11H,10H2,1-4H3,(H,21,24)
    • InChI Key: SYVLBTZJRLBZHW-UHFFFAOYSA-N
    • SMILES: O=C1C2C=NN(C=2N=CN1NC(COC1C=CC=CC=1C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 355.16443955g/mol
  • Monoisotopic Mass: 355.16443955g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 88.8Ų

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide Pricemore >>

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N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide Related Literature

Additional information on N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide

Comprehensive Guide to N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(2-methylphenoxy)acetamide (CAS No. 899751-91-8)

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(2-methylphenoxy)acetamide (CAS No. 899751-91-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a structural motif known for its diverse biological activities. Researchers and industry professionals are increasingly interested in this molecule due to its potential applications in drug discovery and development.

The molecular structure of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(2-methylphenoxy)acetamide features a tert-butyl group and a 2-methylphenoxy moiety, which contribute to its unique physicochemical properties. These structural elements are often explored in medicinal chemistry for their ability to modulate drug-like properties such as solubility, stability, and binding affinity. The compound's CAS No. 899751-91-8 serves as a critical identifier for researchers sourcing this material for experimental studies.

Recent trends in pharmaceutical research highlight a growing demand for novel pyrazolo[3,4-d]pyrimidine derivatives, with particular interest in their potential as kinase inhibitors. Many researchers are investigating whether N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(2-methylphenoxy)acetamide could serve as a scaffold for developing new therapeutic agents targeting various diseases. This aligns with current industry focus on precision medicine and targeted therapies.

The synthesis of CAS No. 899751-91-8 typically involves multi-step organic reactions, with careful attention to protecting group strategies and reaction conditions. Process chemists often optimize these synthetic routes to improve yield and purity, which are crucial factors for pharmaceutical applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound and ensure its quality.

From a commercial perspective, N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(2-methylphenoxy)acetamide is primarily supplied by specialty chemical manufacturers catering to the research market. The global market for such fine chemicals has been expanding, driven by increased R&D investment in drug discovery. Suppliers typically offer this compound in milligram to gram quantities, with custom synthesis options available for larger-scale requirements.

Storage and handling of CAS No. 899751-91-8 require standard laboratory precautions. While not classified as hazardous, proper storage conditions (typically room temperature in a dry environment) are recommended to maintain stability. Researchers should consult the material safety data sheet (MSDS) for specific handling guidelines, particularly when working with larger quantities.

The potential applications of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(2-methylphenoxy)acetamide extend beyond pharmaceuticals. Some studies have explored its use in materials science, particularly in the development of specialty polymers and coatings. The compound's structural features may impart unique properties to polymeric materials, though this area remains less explored compared to its pharmaceutical potential.

For researchers considering working with this compound, several key questions often arise: What are the optimal synthetic routes for CAS No. 899751-91-8? How does its structure-activity relationship compare to similar pyrazolo[3,4-d]pyrimidine derivatives? What analytical methods are most suitable for characterizing this compound? These questions reflect the practical considerations that scientists face when incorporating this molecule into their research programs.

Recent patent literature reveals growing intellectual property activity surrounding pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(2-methylphenoxy)acetamide. This trend underscores the commercial potential of this chemical class and highlights the importance of thorough patent searches before initiating research projects involving this compound.

In conclusion, N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(2-methylphenoxy)acetamide (CAS No. 899751-91-8) represents an interesting compound with multiple potential applications, particularly in pharmaceutical research. Its unique structural features and the growing interest in pyrazolo[3,4-d]pyrimidine derivatives make it a valuable subject for further investigation. As research continues, we may see new discoveries that expand our understanding of this compound's utility across various scientific disciplines.

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